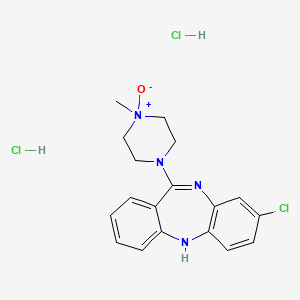

![molecular formula C16H12N2OS B2363272 N-(benzo[d]thiazol-5-yl)cinnamamide CAS No. 941966-25-2](/img/structure/B2363272.png)

N-(benzo[d]thiazol-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

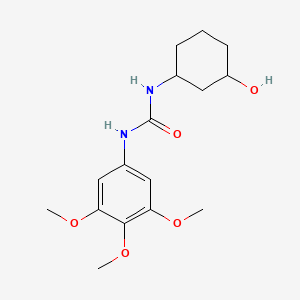

“N-(benzo[d]thiazol-5-yl)cinnamamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound that has been the focus of many studies due to its diverse biological activities .

Synthesis Analysis

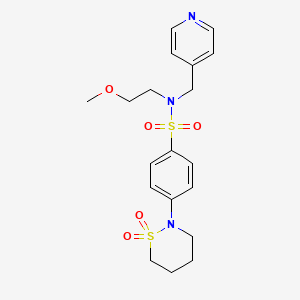

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is typically analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds include nucleophilic acyl substitution reactions . The steric and electrostatic potential fields of these compounds can be calculated at each lattice intersection of a regularly spaced grid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are typically analyzed using techniques such as C, H, and N analysis .Scientific Research Applications

1. Psychotropic and Anti-inflammatory Activities

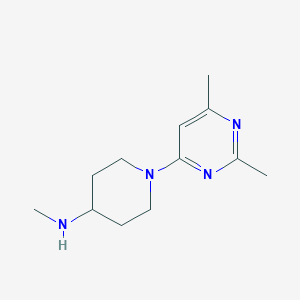

N-(benzo[d]thiazol-5-yl)cinnamamide derivatives have been explored for their psychotropic and anti-inflammatory activities. Specifically, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also demonstrated antimicrobial action (Zablotskaya et al., 2013).

2. Antimicrobial and Anti-proliferative Activities

This compound and its derivatives have shown significant antimicrobial and anti-proliferative activities. For instance, certain thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and evaluated, demonstrating promising antimicrobial and antiproliferative properties (Mansour et al., 2020).

3. Antimicrobial and Antibacterial Agents

Various derivatives of this compound have been synthesized for potential use as antimicrobial and antibacterial agents. For example, derivatives like N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were shown to possess promising antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016).

4. Cytotoxic and Antifungal Effects

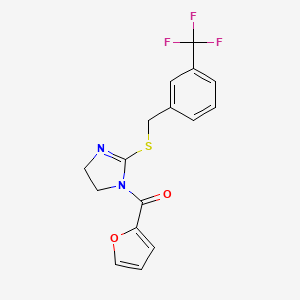

The compound has also been explored for its cytotoxic and antifungal effects. N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and similar derivatives have demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and certain fungi (Nam et al., 2010).

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)cinnamamide, also known as (2E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide, has been found to exhibit significant biological activity. The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting, converting soluble fibrinogen into insoluble fibrin, and activating platelets .

Mode of Action

The compound interacts with its target, thrombin, by acting as a competitive activator . This means it binds to the active site of the enzyme, enhancing its activity. As a result, the compound promotes coagulation, leading to the formation of a blood clot .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By activating thrombin, the compound promotes the conversion of fibrinogen to fibrin, a key step in blood clot formation. This leads to a downstream effect of increased platelet aggregation, contributing to the hemostatic process .

Result of Action

The compound’s interaction with thrombin results in a significant partial coagulation activity . It also reduces capillary permeability and activates thrombin activity . The compound has been found to have a more potent platelet aggregation activity than the positive control group . These actions contribute to its potential as a potent hemostatic agent .

Future Directions

properties

IUPAC Name |

(E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-11H,(H,18,19)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWTWFFQVPFYCY-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)

![4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2363203.png)

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)